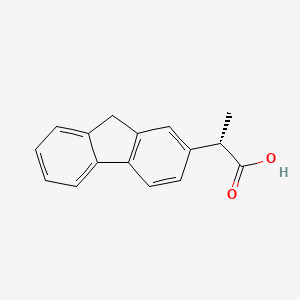

Cicloprofen, (S)-

Description

Significance of Chirality in Pharmaceutical Sciences Research

Chirality is a fundamental concept in pharmaceutical sciences, as the physiological environment of the human body is inherently chiral. veranova.com Biological entities like enzymes and receptors are chiral, meaning they can interact differently with the two enantiomers of a chiral drug. mdpi.com This can lead to one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be inactive or even cause unwanted side effects. lifechemicals.comwikipedia.org The study of single enantiomers, such as (S)-Cicloprofen, is therefore crucial for developing safer and more effective medications. mdpi.comchiralpedia.com

The differential behavior of enantiomers is a widespread phenomenon in drug metabolism. The body may metabolize and excrete each enantiomer through different pathways and at different rates. veranova.com This has led to the strategy of "chiral switching," where a successful racemic drug is redeveloped and marketed as a single, more effective enantiomer. wikipedia.orgdrugpatentwatch.com

Overview of (S)-Cicloprofen's Role in Mechanistic Investigations

(S)-Cicloprofen has been instrumental in mechanistic investigations, particularly in understanding the stereoselective metabolism of profens, a class of NSAIDs. bath.ac.uk Research has demonstrated a unique biotransformation process where the (-)-enantiomer of cicloprofen (B1198008) undergoes inversion to its (+)-enantiomer in rats and monkeys. nih.gov This unidirectional metabolic conversion highlights the body's ability to selectively process chiral compounds. chiralpedia.com

Studies using radiolabeled cicloprofen, including the ¹⁴C-labeled racemic mixture, have been crucial in tracing its metabolic fate. ontosight.ai These investigations have revealed that the (+)-enantiomer of cicloprofen is hydroxylated and excreted at a faster rate than its (-)-antipode in rats. nih.govtandfonline.com The major metabolites identified in rat urine include 7-hydroxy, 9-hydroxy, 7,9-dihydroxy, and 9-hydroxy-9-methoxy derivatives. nih.govtandfonline.com This detailed metabolic profiling, made possible by studying specific enantiomers, provides a deeper understanding of the drug's disposition in the body.

Furthermore, research on (S)-Cicloprofen contributes to the broader understanding of how NSAIDs function. By isolating and studying the more active enantiomer, scientists can gain clearer insights into the inhibition of cyclooxygenase (COX) enzymes, the primary mechanism of action for this class of drugs. chiralpedia.comresearchgate.net

Interactive Data Table: Stereoselective Inversion of Cicloprofen Enantiomers in Rats and Monkeys

| Species | Enantiomer Administered | Time Point | Percentage of (+)-enantiomer in Plasma |

| Rat | (-)-enantiomer | 5 hr | 20% |

| Rat | (-)-enantiomer | 22 hr | 50% |

| Rat | (-)-enantiomer | 48 hr | 79% |

| Monkey | (-)-enantiomer | 8 hr | 16.5% |

| Monkey | (-)-enantiomer | 24 hr | 32% |

Data sourced from studies on the inversion of cicloprofen's optical configuration. nih.gov

Interactive Data Table: Major Metabolites of Cicloprofen in Rat Urine

| Metabolite | Percentage of Total Radioactivity in Urine |

| 7-Hydroxy cicloprofen | 47% |

| 9-Hydroxy cicloprofen | ~10% |

| 7,9-Dihydroxy cicloprofen | ~10% |

| 9-Hydroxy-9-methoxy cicloprofen | ~10% |

| Unchanged cicloprofen | 2.6% |

Data from the isolation and identification of metabolites from rat urine. tandfonline.com

Structure

3D Structure

Properties

CAS No. |

54815-83-7 |

|---|---|

Molecular Formula |

C16H14O2 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-2-yl)propanoic acid |

InChI |

InChI=1S/C16H14O2/c1-10(16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3,(H,17,18)/t10-/m0/s1 |

InChI Key |

LRXFKKPEBXIPMW-JTQLQIEISA-N |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O |

Origin of Product |

United States |

Enantioselective Synthesis Methodologies for S Cicloprofen

Asymmetric Catalysis in the Synthesis of Chiral Fluorene (B118485) Derivatives

Asymmetric catalysis offers a direct and efficient route to enantiomerically pure compounds by employing a small amount of a chiral catalyst to generate a large quantity of a single enantiomer. wikipedia.org This approach is fundamental in modern organic synthesis. frontiersin.orgnih.govdntb.gov.ua

Stereoselective Approaches to α-Methylfluorene-2-Acetic Acid Enantiomers

The core of (S)-Cicloprofen's structure is the α-methylfluorene-2-acetic acid moiety. vulcanchem.com Stereoselective methods to introduce the chiral center at the α-position of the acetic acid group are paramount. One prominent industrial method involves the asymmetric hydrogenation of an α-arylacrylic acid precursor. This reaction is often catalyzed by ruthenium-BINAP complexes, achieving high enantiomeric excess (ee) of over 98%. vulcanchem.com The key steps in this process typically include the Friedel-Crafts acylation of fluorene, followed by a stereoselective reduction. vulcanchem.com

Another approach involves the catalytic asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. While not explicitly detailed for Cicloprofen (B1198008) in the provided results, this is a general and powerful strategy for creating chiral centers. ufl.edu The development of novel chiral ligands and catalysts continues to enhance the efficiency and selectivity of these transformations. nih.gov

Development of Chiral Catalysts for Asymmetric Carbon-Carbon Bond Formation

The formation of the chiral carbon-carbon bond in the synthesis of (S)-Cicloprofen is a critical step. Research in this area focuses on the design and application of various chiral catalysts, including transition metal complexes and organocatalysts. bsb-muenchen.deresearchgate.netresearchgate.net

Transition Metal Catalysis: Transition metals, when coordinated with chiral ligands, are highly effective catalysts for a variety of asymmetric transformations. frontiersin.orgnih.govdntb.gov.ua For profen synthesis, palladium-catalyzed reactions have been explored for C-H arylation. researchgate.net Copper-based chiral catalytic systems have also been developed for asymmetric allylic alkylation with organolithium reagents, demonstrating high enantioselectivities. nih.gov The choice of metal and ligand is crucial for achieving high stereocontrol. frontiersin.orgnih.govdntb.gov.ua

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative. frontiersin.orgnih.govdntb.gov.ua Chiral Brønsted acids, such as chiral phosphoric acids, can catalyze reactions like the Friedel-Crafts alkylation with high enantioselectivity. acs.org These catalysts function by activating the electrophile and controlling the stereochemical outcome of the reaction. frontiersin.orgnih.gov Bifunctional organocatalysts, containing both an acidic and a basic site, can also facilitate asymmetric conjugate additions. ufl.edu

Chiral Resolution Techniques for Cicloprofen Racemic Mixtures

Chiral resolution is a classical yet widely used method for separating enantiomers from a racemic mixture. wikipedia.org This approach is particularly useful when asymmetric synthesis is not feasible or economically viable. symeres.com

Diastereomeric Salt Formation and Crystallization Strategies

One of the most established methods for resolving racemic acids like Cicloprofen is through the formation of diastereomeric salts. wikipedia.orgardena.comadvanceseng.com This technique involves reacting the racemic acid with a single enantiomer of a chiral base. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgadvanceseng.com After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid. libretexts.org The choice of the resolving agent and the crystallization solvent is critical for the efficiency of the separation. researchgate.net

| Resolving Agent Type | Principle | Key Considerations |

| Chiral Amines | Formation of diastereomeric salts with the racemic carboxylic acid. | Selection of a suitable chiral amine (e.g., brucine, strychnine, or synthetic amines) and an appropriate solvent system to maximize the solubility difference between the diastereomeric salts. libretexts.org |

| Chiral Alcohols | Formation of diastereomeric esters. | The esterification reaction should proceed without racemization, and the subsequent hydrolysis to recover the enantiopure acid must also be non-racemizing. |

Chromatographic Chiral Separation Principles and Applications

Chromatographic techniques offer a powerful and versatile method for the analytical and preparative separation of enantiomers. chiralpedia.com This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. chiralpedia.comchemistrydocs.com

Chiral Stationary Phases (CSPs): In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. chiralpedia.com For the separation of profens like Cicloprofen, polysaccharide-based CSPs, such as cellulose (B213188) and amylose (B160209) derivatives, are commonly used. vulcanchem.com Pirkle-type CSPs have also been shown to be effective for resolving 2-arylpropionic acids. researchgate.net

Chiral Mobile Phase Additives (CMPAs): An alternative to a CSP is to add a chiral selector to the mobile phase. chemistrydocs.com This selector forms transient diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated on a conventional achiral stationary phase. Cyclodextrins and their derivatives are frequently used as CMPAs for the separation of acidic compounds like Cicloprofen in nano-liquid chromatography. nih.govnih.gov The concentration of the chiral additive, the composition of the mobile phase, and the pH are crucial parameters that need to be optimized for successful separation. nih.govnih.gov

| Chromatographic Technique | Principle | Application to Cicloprofen |

| High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). chiralpedia.com | Separation of Cicloprofen enantiomers is achieved with a resolution factor (Rₛ) >2.5 using cellulose tris(3,5-dimethylphenylcarbamate) stationary phases. vulcanchem.com |

| Nano-Liquid Chromatography (Nano-LC) | Use of a Chiral Mobile Phase Additive (CMPA), such as methylated-β-cyclodextrin, to form diastereomeric complexes that can be separated on a reversed-phase column. nih.govnih.gov | Racemic Cicloprofen has been successfully separated into its enantiomers using this technique. nih.govnih.gov |

| Gas Chromatography (GC) | Use of chiral capillary columns. | While not explicitly detailed for Cicloprofen, GC with chiral phases is a common method for separating volatile chiral compounds. chemistrydocs.com |

Dynamic Kinetic Resolution in (S)-Cicloprofen Synthesis

Dynamic kinetic resolution (DKR) is a highly efficient process that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer. wikipedia.orgprinceton.edu This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. wikipedia.orgmdpi.com The process typically involves a combination of a catalyst for the resolution step (often an enzyme) and a catalyst for the racemization. mdpi.com For the synthesis of (S)-Cicloprofen, a DKR process could involve the enantioselective esterification of the (S)-enantiomer catalyzed by a lipase, coupled with a metal-catalyzed racemization of the remaining (R)-Cicloprofen. wikipedia.orgmdpi.com Ruthenium complexes are often employed as racemization catalysts. mdpi.com The success of a DKR process relies on the careful selection of catalysts and reaction conditions to ensure that the rate of racemization is faster than or comparable to the rate of the resolution reaction. princeton.edu

Advanced Synthetic Pathways for Enantiomerically Pure (S)-Cicloprofen and Analogues

The generation of single-enantiomer pharmaceuticals is a critical requirement in modern drug development, as stereoisomers of a chiral drug often exhibit significantly different pharmacological and toxicological profiles. For 2-arylpropionic acids (profens), including Cicloprofen, the (S)-enantiomer is typically the pharmacologically active form. Advanced synthetic strategies have therefore been developed to produce (S)-Cicloprofen with high enantiomeric purity, moving beyond classical resolution of racemic mixtures. These methods primarily include catalytic asymmetric hydrogenation and biocatalytic resolutions. wikipedia.org Concurrently, the synthesis of analogues is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize the therapeutic profile of a lead compound. mdpi.comjapsonline.com

Catalytic Asymmetric Hydrogenation

One of the most efficient and atom-economical methods for producing enantiomerically pure profens is the asymmetric hydrogenation of the corresponding α,β-unsaturated carboxylic acid precursor. ethz.ch For (S)-Cicloprofen, this involves the hydrogenation of 2-(9H-fluoren-2-yl)propenoic acid. This transformation is achieved using chiral transition metal catalysts, most commonly complexes of rhodium (Rh) and ruthenium (Ru) with chiral phosphine (B1218219) ligands. organic-chemistry.org More recently, catalysts based on more abundant metals like nickel (Ni) have also shown high efficacy. nih.gov

The success of this method relies on the chiral ligand, which creates a chiral environment around the metal center, directing the hydrogen addition to one face of the double bond. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are benchmarks in this field. ethz.ch The choice of catalyst, ligand, solvent, and reaction conditions is crucial for achieving high conversion and enantiomeric excess (ee). nih.gov

Research findings for catalysts used in the asymmetric hydrogenation of profen precursors are detailed below. These systems are directly applicable to the synthesis of (S)-Cicloprofen.

| Catalyst Precursor | Chiral Ligand | Substrate Example | Solvent | H₂ Pressure | Temp (°C) | Enantiomeric Excess (ee) | Reference |

| Ni(OAc)₂·4H₂O | (R,R)-BenzP* | 2-Phenylacrylic acid | TFE | 30 bar | 50 | 96% | nih.gov |

| [RuCl₂(benzene)]₂ | (R)-P-phos | 2-(6'-methoxy-2'-naphthyl)propenoic acid | Methanol (B129727) | 10 atm | 35 | >95% | organic-chemistry.org |

| [Ir(COD)Cl]₂ | Spiro-phosphino-oxazoline | α,β-Unsaturated Carboxylic Acids | THF/DCM | 50 bar | 25 | >99% | organic-chemistry.org |

| Rh(COD)₂BF₄ | (R,R)-Me-DuPhos | Methyl Z-α-acetamidocinnamate | Methanol | 1 atm | 25 | >99% | ethz.ch |

Biocatalytic Kinetic Resolution

Biocatalysis offers a highly selective and environmentally benign alternative for producing enantiopure compounds under mild conditions. acsgcipr.org For (S)-Cicloprofen, the most common biocatalytic approach is the kinetic resolution of a racemic ester of Cicloprofen (e.g., methyl or ethyl ester). This process utilizes hydrolase enzymes, such as lipases or esterases, which exhibit high enantioselectivity. almacgroup.com

In a typical kinetic resolution, the enzyme selectively catalyzes the hydrolysis of one enantiomer of the racemic ester—in this case, the (R)-ester—into the corresponding carboxylic acid, while leaving the desired (S)-ester largely unreacted. acsgcipr.org The resulting mixture of the (S)-Cicloprofen ester and the (R)-Cicloprofen acid can then be easily separated. The (S)-ester is subsequently hydrolyzed to yield the final (S)-Cicloprofen product. The theoretical maximum yield for the desired enantiomer in a classical kinetic resolution is 50%. acs.org However, this can be overcome by coupling the resolution with an in situ racemization of the unwanted enantiomer, a process known as dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield. acs.org

| Enzyme Source | Substrate | Process | Outcome | Reference |

| Pseudomonas fluorescens | Racemic 3-phenylbutanoate ester | Kinetic Resolution | (S)-acid and (R)-ester, >98% ee | almacgroup.com |

| Pseudomonas cepacia | Racemic 3-(4-Methylphenyl)butanoic acid | Kinetic Resolution | (S)-acid, 99% ee | almacgroup.com |

| Candida antarctica Lipase B (CALB) | Racemic profen esters | Kinetic Resolution | High enantioselectivity for various profens | acsgcipr.org |

Synthesis of Cicloprofen Analogues

The synthesis of analogues is a cornerstone of medicinal chemistry, aimed at improving a drug's properties by systematically modifying its chemical structure. For Cicloprofen, analogues could be designed to enhance potency, alter selectivity for COX-1/COX-2 enzymes, or improve pharmacokinetic parameters. This involves modifying either the fluorene nucleus or the propionic acid side chain. mdpi.comsioc-journal.cn

Strategic modifications could include:

Substitution on the Fluorene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the fluorene system could modulate the molecule's lipophilicity and electronic properties, potentially influencing its binding affinity to cyclooxygenase enzymes.

Modification of the Propionic Acid Side Chain: The α-methyl group is crucial for the activity of many profens. Altering this group to a larger alkyl or a cycloalkyl group could probe the steric limits of the enzyme's active site.

The synthesis of these analogues would follow established synthetic organic chemistry routes, with the key enantioselective step, such as asymmetric hydrogenation or biocatalytic resolution, being applied to the new precursor to isolate the desired (S)-enantiomer.

| Proposed Analogue Structure | Rationale for Synthesis | Potential Synthetic Approach |

| (S)-2-(7-Fluoro-9H-fluoren-2-yl)propanoic acid | Introduce an electron-withdrawing group to modulate electronic properties and potential protein-ligand interactions. | Synthesis of 7-fluoro-fluorene followed by Friedel-Crafts acylation and subsequent steps analogous to Cicloprofen synthesis. |

| (S)-2-(9,9-Dimethyl-9H-fluoren-2-yl)propanoic acid | Increase lipophilicity and introduce steric bulk at the 9-position to probe enzyme pocket interactions. | Alkylation of fluorene at the 9-position prior to building the propionic acid side chain. |

| (S)-2-(9H-carbazol-3-yl)propanoic acid | Bioisosteric replacement of the fluorene CH₂ group with an NH group to alter hydrogen bonding potential and polarity. | Synthesis starting from carbazole, followed by functionalization at the 3-position to build the propionic acid moiety. |

Advanced Analytical Techniques for Enantiomeric Characterization and Purity Assessment of S Cicloprofen

Chiral Chromatography Applications for (S)-Cicloprofen Analysis

Chiral chromatography stands as a cornerstone for the separation and quantification of enantiomers. wikipedia.org This technique utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve differential interaction with the enantiomers, leading to their separation. wikipedia.org For (S)-Cicloprofen, various chromatographic approaches have been successfully applied.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a predominant technique for the enantiomeric separation of profens, including Cicloprofen (B1198008). ijcrt.orgresearchgate.net The selection of the CSP is paramount and is based on the specific molecular interactions required for chiral recognition. rsc.orgrsc.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and excellent resolving power. nih.govresearchgate.net For instance, a study on the direct enantiomeric resolution of α-methylarylacetic acid anti-inflammatory agents, a class to which Cicloprofen belongs, demonstrated successful separation using a CSP composed of (R)-N-(3,5-dinitrobenzoyl)phenylglycine covalently bound to a support. capes.gov.br In this study, the enantiomers of Cicloprofen, derivatized as 1-naphthalenemethylamides, were effectively resolved. capes.gov.br

The choice of mobile phase also plays a critical role in optimizing the separation. ijcrt.org A mixture of an organic modifier, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is commonly used. ijcrt.orgresearchgate.net The pH of the aqueous phase and the concentration of the organic modifier are adjusted to achieve the best resolution and retention times.

Interactive Table: HPLC Conditions for Profen Enantioseparation

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection | Reference |

|---|---|---|---|---|

| Ibuprofen (B1674241) Enantiomers | Chiralpak AD column | Isocratic mixture of methanol and water (80:20 v/v) with 0.1% formic acid | UV at 220 nm | ijcrt.org |

| Ketoprofen (B1673614) Enantiomers | Chiralcel OJ-H column | Gradient elution with acetonitrile and water with 0.1% trifluoroacetic acid | UV at 254 nm | ijcrt.org |

| Flurbiprofen (B1673479) Enantiomers | Chiralpak IA column | Isocratic elution with ethanol (B145695) and water (80:20 v/v) containing 0.1% phosphoric acid | UV at 230 nm | ijcrt.org |

| Naproxen (B1676952) Enantiomers | Chiralpak AD-RH column | Isocratic elution with methanol and water (70:30 v/v) with 0.1% acetic acid | UV at 220 nm | ijcrt.org |

| Cicloprofen (as 1-naphthalenemethylamide) | (R)-N-(3,5-dinitrobenzoyl)phenylglycine | Not specified | Not specified | capes.gov.br |

Nano-Liquid Chromatography for Enantioseparation

Nano-liquid chromatography (nano-LC) is a miniaturized version of HPLC that offers several advantages, including significantly lower consumption of mobile phase and sample, making it a cost-effective and environmentally friendly technique. nih.gov It has been successfully applied to the enantiomeric separation of several NSAIDs, including Cicloprofen. nih.gov

In a notable study, the enantiomers of Cicloprofen and other profens were separated using nano-LC with heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin (TM-beta-CD) as a chiral mobile phase additive. nih.gov The separation was performed on capillary columns packed with reversed-phase (RP) particles. nih.gov The study found that the type of stationary phase was crucial, with 3 µm RP-18 particles providing the best results. nih.gov The optimal mobile phase for enantioseparation consisted of 30% (v/v) acetonitrile, 30 mM TM-beta-CD, at a pH of 3.0. nih.gov

Capillary Electrophoresis for Chiral Resolution

Capillary electrophoresis (CE) is another powerful technique for chiral separations, prized for its high efficiency, short analysis time, and minimal sample consumption. mdpi.com In CE, enantiomeric resolution is typically achieved by adding a chiral selector to the background electrolyte (BGE). bio-rad.com

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for the separation of profen enantiomers. mdpi.com The underlying principle involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the CD, which have different electrophoretic mobilities. bio-rad.com

For the analysis of profens, various types of CDs, including native and derivatized beta- and gamma-cyclodextrins, have been investigated. mdpi.com The choice of CD, its concentration, the pH of the BGE, and the applied voltage are all critical parameters that need to be optimized for successful chiral resolution. mdpi.com While specific studies focusing solely on (S)-Cicloprofen are part of broader research on profens, the principles and methodologies are directly applicable.

Spectroscopic and Radiometric Methods for Enantiomeric Monitoring

Beyond chromatographic techniques, spectroscopic and radiometric methods offer unique capabilities for monitoring the enantiomeric composition and behavior of (S)-Cicloprofen, particularly in complex biological environments.

Nuclear Magnetic Resonance (NMR) for Conformational Behavior in Chiral Media

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the three-dimensional structure and conformational dynamics of molecules in solution. researchgate.netlibretexts.org When conducted in a chiral environment, such as in the presence of a chiral solvating agent or a chiral liquid crystal, NMR can be used to differentiate between enantiomers. researchgate.net

This differentiation arises from the formation of transient diastereomeric complexes that have distinct NMR spectra. By analyzing the differences in chemical shifts and coupling constants between the enantiomers, it is possible to determine the enantiomeric ratio and gain insights into the conformational preferences of each enantiomer in the chiral medium. researchgate.net While specific NMR studies on the conformational behavior of (S)-Cicloprofen in chiral media are not extensively documented in the provided context, the principles have been applied to similar molecules like naproxen and flurbiprofen. researchgate.net

Radiometric Methods for Tracing Enantiomeric Inversion in Biological Systems

A significant metabolic process for some profens is the unidirectional chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer. Radiometric methods are exceptionally well-suited for studying this phenomenon in vivo.

In a key study, the chiral inversion of Cicloprofen was investigated in rats and monkeys using a radiometric method. This involved administering a ¹⁴C-labeled enantiomer of Cicloprofen and subsequently measuring the radioactivity of the individual enantiomers isolated from biological samples like plasma and urine. To determine the ratio of the enantiomers, the isolated ¹⁴C-Cicloprofen was condensed with L-leucine to form diastereomeric amides, which were then separated. The radioactivity associated with each diastereoisomer was measured to quantify the extent of inversion.

This method proved to be highly sensitive, capable of measuring inversion even with very small quantities of ¹⁴C-Cicloprofen. The study demonstrated that the (-)-enantiomer of Cicloprofen undergoes inversion to the (+)-enantiomer in both rats and monkeys, with the rate of inversion being faster in rats.

Interactive Table: Enantiomeric Inversion of Cicloprofen in Rats

| Time After Administration | Ratio of (+)- to (-)-enantiomers in Plasma |

|---|---|

| After (-)-enantiomer dose | |

| 0.5 hr | 0.4 |

| 1 hr | 1.0 |

| 2 hr | 1.5 |

| 4 hr | 2.3 |

| 8 hr | 2.6 |

| 24 hr | 2.6 |

| After racemic dose | |

| 0.5 hr | 1.0 |

| 1 hr | 1.5 |

| 2 hr | 2.3 |

| 4 hr | 3.0 |

| 8 hr | 3.0 |

| 24 hr | 3.0 |

Data sourced from a study on the inversion of optical configuration of Cicloprofen in rats.

Method Validation and Robustness in Chiral Analytical Protocols

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. For a single-enantiomer drug such as (S)-Cicloprofen, the analytical protocols used for enantiomeric characterization and purity assessment must undergo rigorous validation to ensure they are reliable, accurate, and fit for purpose. latu.org.uy This process is guided by international standards, such as those from the International Council for Harmonisation (ICH), and demonstrates that the method can accurately quantify the desired (S)-enantiomer while precisely detecting and quantifying the undesired (R)-enantiomer, often treated as a chiral impurity. chromatographyonline.comich.org

Method validation encompasses several key parameters that collectively prove the suitability of the analytical technique. chromatographyonline.comwur.nl

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer. registech.comeuropa.eu For (S)-Cicloprofen, the method must demonstrate baseline resolution between the peaks for the (S)- and (R)-enantiomers, ensuring that the measurement of one is not affected by the presence of the other. europa.eu

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. wur.nl It is typically evaluated at two levels:

Repeatability (Intra-day Precision): Assesses the precision under the same operating conditions over a short interval of time. globalresearchonline.net

Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or using different equipment. globalresearchonline.netchalcogen.ro The acceptance criterion is often expressed as the Relative Standard Deviation (RSD), with a more stringent limit for the major component ((S)-Cicloprofen) and a slightly wider, yet controlled, limit for the trace-level (R)-enantiomer. chromatographyonline.com

Accuracy: This parameter reflects the closeness of the test results obtained by the method to the true value. registech.com Accuracy in a chiral assay can be determined by the analysis of a sample of known enantiomeric composition or by spiking the pure (S)-Cicloprofen with known amounts of the (R)-enantiomer and measuring the recovery. chalcogen.ro

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. wur.nldujps.com This must be demonstrated for both enantiomers across a specified range. chromatographyonline.com The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.orgeuropa.eu

Limit of Quantitation (LOQ) and Limit of Detection (LOD): The LOQ is the lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.comscirp.org The LOD is the lowest amount that can be detected but not necessarily quantified. dujps.comscirp.org A low LOQ is critical for ensuring that any chiral contamination can be controlled at the specified acceptance limit.

The findings from a typical validation study for a chiral HPLC method for (S)-Cicloprofen are summarized in the table below.

Table 1: Summary of Method Validation Parameters and Typical Acceptance Criteria for (S)-Cicloprofen Chiral Assay

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Demonstrates resolution between (S)-Cicloprofen and (R)-Cicloprofen. | Baseline resolution (Rs > 1.5) between enantiomer peaks. No interference from placebo or known impurities. |

| Linearity | Assessed over a range (e.g., LOQ to 150% of the impurity specification for (R)-Cicloprofen; 80-120% of nominal for (S)-Cicloprofen). | Correlation coefficient (r²) ≥ 0.998. dujps.com |

| Range | The verified interval where the method is accurate, precise, and linear. | Established based on linearity, accuracy, and precision data. chromatographyonline.comeuropa.eu |

| Accuracy | Determined by recovery studies of (R)-Cicloprofen spiked into the main component. | Mean recovery between 90.0% and 110.0% for the undesired enantiomer. chalcogen.ro |

| Precision (RSD%) | Repeatability and intermediate precision for the quantification of the (R)-enantiomer. | RSD ≤ 15% at the quantitation limit; RSD ≤ 5% at higher concentrations. chromatographyonline.com |

| LOQ | Lowest concentration of (R)-Cicloprofen quantifiable with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. Must be at or below the reporting threshold. scirp.org |

| LOD | Lowest concentration of (R)-Cicloprofen detectable by the instrument. | Signal-to-noise ratio ≥ 3. |

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ich.orgchromatographyonline.com It provides an indication of the method's reliability during normal usage and is a critical component of method development and validation, ensuring that the protocol can be successfully transferred between laboratories and instruments without unexpected issues. chromatographyonline.com

During a robustness study, key analytical parameters are intentionally varied within a realistic range. The effect of these variations on critical method responses, such as the resolution between the enantiomers and the peak tailing factor, is monitored.

Commonly varied parameters in a chiral HPLC method include:

Flow rate of the mobile phase (e.g., ± 0.1 mL/min). scirp.org

Column temperature (e.g., ± 2 °C). researchgate.net

The percentage of organic modifier or additive in the mobile phase (e.g., ± 2%).

Wavelength of the detector (e.g., ± 2 nm). scirp.org

The results of these experiments demonstrate the operational limits within which the method can be reliably performed.

Table 2: Example of a Robustness Study for a Chiral HPLC Method for (S)-Cicloprofen

| Parameter | Variation | Resolution (Rs) between (S)- and (R)-Cicloprofen | Tailing Factor for (S)-Cicloprofen | Result |

|---|---|---|---|---|

| Nominal Condition | - | 2.1 | 1.1 | - |

| Flow Rate | +0.1 mL/min | 2.0 | 1.1 | Pass |

| -0.1 mL/min | 2.2 | 1.1 | Pass | |

| Column Temperature | +2 °C | 1.9 | 1.2 | Pass |

| -2 °C | 2.3 | 1.1 | Pass | |

| Mobile Phase % Acetonitrile | +2% | 1.8 | 1.2 | Pass |

| -2% | 2.4 | 1.0 | Pass |

Acceptance Criteria: Resolution (Rs) ≥ 1.5; Tailing Factor ≤ 1.5

In addition to in-house validation, inter-laboratory studies may be conducted to assess the reproducibility of the analytical method. globalresearchonline.netresearchgate.net These studies, where the same samples are analyzed by multiple laboratories, provide the ultimate confirmation of a method's robustness and its suitability for widespread quality control application. researchgate.netnih.gov

Molecular Mechanisms of Action and Target Identification for S Cicloprofen

Investigation of Cyclooxygenase (COX) Inhibition Profiles of (S)-Cicloprofen

The primary mechanism of action for NSAIDs, including Cicloprofen (B1198008), is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923). nih.govwikipedia.org Prostaglandins are key mediators of inflammation, pain, and fever. jpp.krakow.pl There are two main isoforms of the COX enzyme: COX-1 and COX-2. mdpi.com

COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues, including the gastric mucosa, kidneys, and platelets. It is involved in producing prostaglandins that protect the stomach lining and maintain normal kidney function and platelet aggregation. jpp.krakow.plnih.gov

COX-2 is typically an inducible enzyme, with its expression significantly increasing in response to inflammatory stimuli like cytokines and growth factors. jpp.krakow.pl

For the 2-arylpropionic acid class of NSAIDs, the (S)-enantiomer is established as the pharmacologically active form responsible for COX inhibition. researchgate.net Studies on other profens like ketoprofen (B1673614) and flurbiprofen (B1673479) have demonstrated that the (S)-enantiomers are significantly more potent inhibitors of both COX-1 and COX-2 than their corresponding (R)-enantiomers. nih.gov The inhibitory activity of the (R)-enantiomers is often attributed to minor contamination with the (S)-form. nih.gov Research has shown that the (S)-enantiomers of these related drugs can be 100 to 500 times more potent in inhibiting COX-2 than the (R)-enantiomers. nih.gov This stereoselective inhibition is a critical aspect of their pharmacology, with the inhibition by racemic mixtures being almost exclusively due to the (S)-enantiomer. nih.gov In the case of Cicloprofen, early research demonstrated a biological inversion of the inactive (-)-enantiomer to the active (+)-enantiomer in rats and monkeys, further highlighting the importance of the (S)-form for its activity.

The binding of NSAIDs to COX enzymes involves specific interactions within the active site. For many NSAIDs, a key interaction is the formation of a salt bridge between the carboxylate group of the drug and an arginine residue (Arg-120) in the COX active site. nih.gov However, alternative binding modes have also been identified. nih.gov The structural differences between COX-1 and COX-2, such as the substitution of isoleucine-523 in COX-1 with a smaller valine in COX-2, create a side pocket in the COX-2 active site that allows for the binding of selective inhibitors. wikipedia.orgnih.gov

Differential Inhibition of COX-1 and COX-2 Isoforms

Insights from Target Identification Research

Target identification is a critical step in drug discovery and understanding the full spectrum of a compound's biological activity. researchgate.net This process can involve a variety of techniques, including affinity chromatography, genomic and proteomic profiling, and molecular docking simulations. ufl.edumdpi.com For Cicloprofen, early research utilized radiolabeled compounds (14C-labeled) to study its metabolism and distribution, which is a fundamental aspect of understanding how a drug interacts with the body. nih.govontosight.ai

Modern target identification approaches often employ computational methods to predict potential binding partners for a drug molecule. nih.gov These in silico techniques, combined with experimental validation, can uncover novel "off-target" interactions that may be responsible for both therapeutic effects and side effects. nih.gov For example, research on other drugs has successfully identified new targets by screening against the human structural proteome. nih.gov

While the primary target of (S)-Cicloprofen is well-established as the cyclooxygenase enzymes, comprehensive target identification studies could reveal additional interacting proteins and pathways. Such research would provide a more complete picture of its pharmacological profile and could open up new therapeutic applications or explain certain side effects. The lack of extensive, recent target identification research specifically for (S)-Cicloprofen suggests that this is an area ripe for further exploration.

Structure Activity Relationship Sar Studies of S Cicloprofen and Its Analogues

Principles of SAR in (S)-Cicloprofen Research

The central principle of SAR in the context of (S)-Cicloprofen and related "profens" is to identify the key molecular fragments, or pharmacophores, that are essential for biological activity and to understand how modifications to these fragments impact efficacy. mdpi.com The general structure of these compounds, including (S)-Cicloprofen, consists of an acidic moiety attached to a planar, aromatic functional group. researchgate.net The primary mechanism of action for these NSAIDs is the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins (B1171923). researchgate.net

Key principles guiding SAR studies in this class of compounds include:

Identification of the Pharmacophore: The essential features for activity are the carboxylic acid group and the aromatic ring, separated by a specific distance. f-cdn.com

Role of Acidity: The carboxylic acid group is a critical component for the anti-inflammatory activity of profens. neu.edu.trresearchgate.net This acidic moiety is believed to mimic the carboxylic acid of the natural substrate, arachidonic acid, allowing it to bind to the active site of the COX enzyme. researchgate.net

Impact of the Alpha-Substituent: The presence and nature of the substituent at the alpha-carbon of the propionic acid chain significantly influence activity.

Contribution of the Aromatic Moiety: The size, shape, and electronic properties of the aromatic ring system are crucial for the potency and selectivity of COX inhibition.

Stereoselectivity: The three-dimensional arrangement of atoms, particularly at the chiral center, plays a pivotal role in the biological activity.

Elucidating Key Structural Features for Desired Bioactivity of (S)-Cicloprofen

Through extensive research on the profen class, several structural features have been identified as critical for their anti-inflammatory activity. These findings are directly applicable to understanding the bioactivity of (S)-Cicloprofen.

The Carboxylic Acid Group: The carboxylic acid moiety is indispensable for the anti-inflammatory action of profens. neu.edu.tr It is involved in crucial interactions within the active site of the COX enzyme, particularly forming an ionic bond with a positively charged arginine residue (Arg-120). researchgate.netnih.gov Esterification or amidation of this carboxylic acid group generally leads to a decrease or loss of activity, although some ester prodrugs can be hydrolyzed in vivo to the active acid form. researchgate.netacs.org While some studies have explored non-acidic NSAID derivatives that retain some anti-inflammatory activity, the carboxylic acid group is widely considered a key requirement for potent COX inhibition. tandfonline.com

The α-Methyl Group: The presence of a methyl group on the α-carbon of the propionic acid chain, creating a chiral center, is a hallmark of the profen class and is known to enhance anti-inflammatory activity compared to the corresponding acetic acid derivatives (which lack the α-methyl group). researchgate.netquizlet.com For instance, ibuprofen (B1674241) and flurbiprofen (B1673479) are more potent than their α-demethylated counterparts. researchgate.net Increasing the size of this alkyl group beyond a methyl group generally leads to a decrease in activity. researchgate.net

| Structural Feature | Modification | Impact on Anti-inflammatory Activity | Rationale |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification (e.g., -COOR) | Decreased/Abolished researchgate.netacs.org | Loss of critical ionic interaction with Arg-120 in the COX active site. researchgate.netnih.gov |

| Amide Formation (e.g., -CONH2) | Decreased/Abolished f-cdn.com | Prevents the necessary ionic bonding for effective enzyme inhibition. | |

| α-Carbon Substituent | Removal of α-methyl group (forms acetic acid derivative) | Decreased researchgate.net | The methyl group contributes to optimal positioning and binding within the enzyme's active site. |

| Increase in alkyl chain length (e.g., ethyl, propyl) | Decreased researchgate.net | Steric hindrance may disrupt favorable binding interactions. | |

| Aromatic Ring | Increased distance from carboxylic acid | Decreased f-cdn.com | Suboptimal positioning for interaction with the hydrophobic channel of the COX enzyme. |

| Increased aromaticity/number of rings | Generally Increased mdpi.com | Enhanced hydrophobic interactions within the COX active site can lead to stronger binding. |

Enantioselective SAR: Impact of Stereochemistry on Biological Interactions

The presence of a chiral center at the α-carbon of the propionic acid moiety in profens means they exist as two non-superimposable mirror images, or enantiomers: the (S)- and (R)-forms. viamedica.plresearchgate.net The biological activity of these compounds is highly stereoselective.

For the inhibition of COX enzymes and the resulting anti-inflammatory effect, the (S)-enantiomer is significantly more potent. viamedica.plontosight.ai It has been demonstrated with ibuprofen, for example, that the (S)-isomer is approximately 160 times more active in inhibiting prostaglandin (B15479496) synthesis in vitro than the (R)-enantiomer. viamedica.pl The (S)-enantiomer of profens is considered the active form (the eutomer), while the (R)-enantiomer is less active (the distomer) with respect to COX inhibition. viamedica.plresearchgate.net

The differential activity is due to the three-dimensional arrangement of the substituents around the chiral center, which dictates how the molecule fits into the active site of the COX enzyme. The (S)-enantiomer achieves a more favorable binding orientation, allowing for optimal interaction with key residues like Arg-120 and those lining the hydrophobic channel. nih.gov

Some studies have also revealed that (R)-enantiomers, while poor COX inhibitors, may possess other pharmacological activities. For instance, (R)-profens have been shown to be substrate-selective inhibitors of endocannabinoid oxygenation by COX-2, which is an action not observed with the (S)-enantiomers. nih.govunich.it This highlights the complexity of enantioselective SAR and suggests that the two enantiomers can have distinct biological interaction profiles.

| Enantiomer | Relative Potency (COX Inhibition) | Primary Biological Interaction |

|---|---|---|

| (S)-Enantiomer | High viamedica.pl | Potent inhibitor of COX-1 and COX-2, leading to anti-inflammatory effects. viamedica.pl |

| (R)-Enantiomer | Low/Inactive viamedica.pl | Poor inhibitor of COX enzymes. May undergo metabolic inversion to the (S)-form in some cases. researchgate.net Can selectively inhibit endocannabinoid oxygenation by COX-2. nih.gov |

Preclinical Research Models and Mechanistic Investigations of S Cicloprofen

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models are fundamental for dissecting the molecular mechanisms of (S)-Cicloprofen at the cellular level. These systems allow for controlled experiments to identify the drug's direct targets and its impact on biochemical pathways.

Cell-Based Assays for Target Engagement

Target engagement assays are critical to confirm that a drug interacts with its intended molecular target within a living cell. promega.com For (S)-Cicloprofen, the primary targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the synthesis of prostaglandins (B1171923). nih.gov Various cell-based assays are employed to measure the engagement and inhibition of these enzymes. accelevirdx.com

Functional cell-based assays provide direct evidence of how a compound affects cellular behavior, which is crucial for understanding its mechanism of action. accelevirdx.com Techniques like high-content screening (HCS) can simultaneously analyze multiple cellular parameters, such as protein expression, localization, and morphological changes, to build a comprehensive profile of a drug's effects. nih.gov

A key method involves measuring the inhibition of prostaglandin (B15479496) production in cell cultures. For instance, cell lines such as human umbilical vein endothelial cells (HUVECs) or monocyte/macrophage cell lines (like J774.2) can be stimulated with inflammatory agents like lipopolysaccharide (LPS) to induce COX-2 expression. jpp.krakow.plfrontiersin.org The potency of (S)-Cicloprofen can then be determined by quantifying the reduction in prostaglandin E2 (PGE2) levels in the cell culture medium, typically using techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govcnjournals.com

Another common approach is the human whole blood assay, which provides a more physiologically relevant system. In this ex vivo assay, blood samples are treated with the test compound, and then COX-1 activity is assessed by measuring thromboxane (B8750289) B2 (TXB2) synthesis in platelets, while COX-2 activity is measured in LPS-stimulated monocytes. jpp.krakow.plfrontiersin.org This allows for the determination of the IC50 values (the concentration of drug that inhibits 50% of enzyme activity) for both COX isoforms, revealing the compound's selectivity. criver.com

More advanced, modern techniques can also be applied to directly measure the physical interaction between the drug and its target protein in unmodified cells. The Cellular Thermal Shift Assay (CETSA) is one such method that relies on the principle that a protein's thermal stability increases when a ligand is bound to it. pelagobio.com By heating cells treated with (S)-Cicloprofen and measuring the amount of soluble COX enzyme remaining at different temperatures, direct target engagement can be confirmed. pelagobio.combiorxiv.org Similarly, Bioluminescence Resonance Energy Transfer (BRET)-based assays, such as the NanoBRET® Target Engagement Assay, use engineered proteins and fluorescent tracers to monitor compound binding in real-time within living cells. promega.comresearchgate.net

Table 1: Overview of Cell-Based Assays for (S)-Cicloprofen Target Engagement This table is interactive. Click on the headers to sort.

| Assay Type | Principle | Cell System | Measured Endpoint | Information Gained |

|---|---|---|---|---|

| Prostaglandin Synthesis Inhibition | Measures the functional consequence of COX inhibition. | Stimulated cell lines (e.g., HUVEC, J774.2), 3T6 fibroblasts. jpp.krakow.plnih.gov | Reduction in PGE2, PGF2α, or other prostanoids. nih.gov | IC50, functional potency, COX-1/COX-2 selectivity. |

| Human Whole Blood Assay | Ex vivo measurement of COX activity in a physiological matrix. jpp.krakow.pl | Human whole blood (platelets for COX-1, monocytes for COX-2). jpp.krakow.pl | Inhibition of Thromboxane B2 (TXB2) and PGE2. frontiersin.org | Clinically relevant IC50 and selectivity profile. |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. pelagobio.com | Any cell line expressing the target (e.g., HCT116, U-2 OS). biorxiv.org | Amount of soluble target protein after heat shock. | Direct confirmation of intracellular target binding. |

| NanoBRET® Target Engagement Assay | Measures compound binding via energy transfer between a NanoLuc®-fused target and a fluorescent tracer. promega.com | Cell lines expressing NanoLuc®-COX fusion protein. | BRET signal reduction. researchgate.net | Target occupancy, compound affinity, and residence time in live cells. promega.com |

Biochemical Pathway Analysis in Cell Lines

The primary biochemical pathway influenced by (S)-Cicloprofen is the arachidonic acid cascade. criver.com By inhibiting COX enzymes, (S)-Cicloprofen blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (like PGE2) and thromboxanes. nih.govwikipedia.org

Biochemical analyses in cell lines are performed to confirm this mechanism and explore any downstream or off-target effects. A common experimental setup involves treating cells with (S)-Cicloprofen and then analyzing changes in the cellular metabolome and proteome. For example, a study on the related compound CS-600 demonstrated that it inhibited the production of PGE2 and PGF2α in mouse fibroblast cells (3T6 cells). nih.gov It was also shown that the compound was converted to a more active metabolite within the cellular environment, highlighting the importance of studying metabolism in these systems. nih.gov

Modern multi-omics approaches can provide a comprehensive view of the cellular response to (S)-Cicloprofen. mdpi.com

Metabolomics: Non-targeted metabolomics using mass spectrometry can analyze hundreds of small molecules in a cell lysate. nih.gov This can reveal broad changes in metabolic pathways, confirming the expected decrease in prostaglandins and potentially identifying unexpected alterations in other pathways, such as lipid or amino acid metabolism, which could be linked to drug resistance or side effects. unc.edu

Proteomics: Quantitative proteomics can profile the expression levels of thousands of proteins in response to drug treatment. nih.gov This analysis can show whether (S)-Cicloprofen treatment leads to changes in the expression of proteins involved in inflammation, cell signaling, or apoptosis, providing a deeper understanding of its mechanism of action beyond simple COX inhibition.

These pathway analyses are often conducted using a panel of well-characterized cell lines, such as those from the Cancer Cell Line Encyclopedia (CCLE), which offers a diverse range of genetic backgrounds to identify cell-type-specific responses. nih.govproteinatlas.org

In Vivo Animal Models for Investigating Biological Responses and Pathways

In vivo animal models are indispensable for understanding how (S)-Cicloprofen affects a complex, whole-organism system. These models allow for the investigation of the drug's integrated effects on inflammation, pain, and physiological pathways that cannot be replicated in vitro. ontosight.ai

Use of Rodent Models for Mechanistic Studies

Rodent models, particularly rats and mice, are standard for the preclinical evaluation of NSAIDs. nih.gov These models are used to study the drug's anti-inflammatory, analgesic, and antipyretic properties and to investigate the underlying mechanisms in a physiological context. europa.eu

Commonly used rodent models for mechanistic studies include:

Carrageenan-Induced Paw Edema: This is an acute inflammation model where an inflammatory agent (carrageenan) is injected into the paw of a rat or mouse, causing swelling and pain. The efficacy of (S)-Cicloprofen is assessed by its ability to reduce this swelling. Mechanistic insights are gained by collecting tissue from the inflamed paw to measure local levels of prostaglandins and other inflammatory mediators. A study on the related NSAID CS-600 showed its ability to inhibit this edema correlated well with its in vivo inhibition of prostaglandin synthesis. nih.gov

Complete Freund's Adjuvant (CFA)-Induced Arthritis: This model mimics chronic inflammation, resembling human rheumatoid arthritis. Injecting CFA into a joint induces a sustained inflammatory response. This model is used to evaluate the long-term anti-inflammatory and analgesic effects of (S)-Cicloprofen. Mechanistic studies in this model can involve measuring systemic biomarkers in blood or urine (e.g., prostaglandin metabolites) and analyzing gene expression changes in the affected joint tissue. frontiersin.org

Models of Pain: Various models are used to assess analgesic effects, such as the writhing test (chemical-induced visceral pain) or the hot plate test (thermal pain). These help to confirm that the inhibition of prostaglandin synthesis by (S)-Cicloprofen leads to a reduction in pain signaling.

In these models, researchers can correlate the pharmacological effect (e.g., reduced inflammation) with biochemical changes, such as a decrease in urinary prostaglandin metabolites (e.g., PGE-M), providing direct evidence of in vivo target engagement and mechanism of action. frontiersin.orgnih.gov

Table 2: Rodent Models for Mechanistic Investigation of (S)-Cicloprofen This table is interactive. Click on the headers to sort.

| Model | Species | Type of Response | Mechanistic Endpoints |

|---|---|---|---|

| Carrageenan-Induced Paw Edema nih.gov | Rat, Mouse | Acute Inflammation & Pain | Paw volume, local prostaglandin levels, inflammatory cell infiltration. |

| CFA-Induced Arthritis frontiersin.org | Rat, Mouse | Chronic Inflammation & Arthritis | Joint swelling, pain scores, urinary prostaglandin metabolites (PGE-M, PGI-M), cytokine levels, histological changes. frontiersin.org |

| Acetic Acid-Induced Writhing | Mouse | Visceral Pain | Number of writhes, systemic prostaglandin levels. |

| Sepsis-Induced Injury nih.gov | Mouse | Systemic Inflammation | Organ function markers, cytokine profiles, survival rates. |

Translational Research Platforms and Biomarker Identification in Preclinical Studies

Translational research aims to bridge the gap between preclinical findings and clinical outcomes. nih.gov A key component of this is the identification and validation of biomarkers—measurable indicators of a biological state or response to a therapeutic intervention. crownbio.com

In the preclinical development of (S)-Cicloprofen, biomarkers are crucial for several reasons:

To demonstrate proof of mechanism: As seen in rodent models, urinary metabolites of prostaglandins (like PGE-M) serve as robust biomarkers for the in vivo inhibition of COX enzymes. frontiersin.org A dose-dependent reduction in these biomarkers provides strong evidence that the drug is engaging its target and producing the expected biological effect.

To predict clinical efficacy: The extent of biomarker modulation in preclinical models can help predict the potential therapeutic effect in humans. nih.gov For instance, the degree of suppression of inflammatory biomarkers in a rat arthritis model can inform expectations for anti-inflammatory efficacy in patients.

To identify potential safety issues: Biomarkers can also signal off-target or adverse effects. For NSAIDs, biomarkers of kidney function (e.g., urinary kidney injury biomarkers) and gastrointestinal integrity are monitored in preclinical toxicology studies to assess potential risks. nih.govc-path.org

Translational platforms often involve collecting and analyzing samples from preclinical models in a way that mirrors future clinical studies. This includes standardized methods for sample collection, processing, and analysis. The goal is to establish a clear link between biomarker response in animals and the anticipated clinical response in humans, thereby improving the predictive value of preclinical research and facilitating a smoother transition to clinical development. crownbio.com

Mechanistic Modeling and Quantitative Systems Pharmacology (QSP) in Preclinical Research

Quantitative Systems Pharmacology (QSP) is a modeling and simulation discipline that uses mathematical models to understand the dynamic interactions between a drug and the complex pathophysiology of a disease. mathworks.comresearchgate.net QSP models integrate knowledge about the drug's properties (pharmacokinetics) with the biological system's mechanics (pharmacodynamics) at the cellular and network levels. nih.govnih.gov

While specific QSP models for (S)-Cicloprofen are not detailed in the public literature, the application of QSP to this compound would follow a general workflow:

Model Building: A QSP model for (S)-Cicloprofen would be constructed based on existing knowledge. This would include a sub-model for its absorption, distribution, metabolism, and excretion (ADME), linked to a mechanistic model of the prostaglandin pathway. The model would incorporate the kinetics of COX-1 and COX-2 expression, their inhibition by (S)-Cicloprofen, and the subsequent production of various prostaglandins.

Model Calibration and Validation: The model would be calibrated using preclinical data from the in vitro and in vivo studies described above. For example, data on IC50 values from cell-based assays and prostaglandin levels from rodent studies would be used to refine the model's parameters.

Simulation and Prediction: Once validated, the QSP model could be used to run in silico experiments to explore "what-if" scenarios. mathworks.com This could include predicting the degree of target inhibition in different tissues, understanding the impact of genetic variability in COX enzymes on drug response, or exploring the differential effects of inhibiting COX-1 versus COX-2 on both efficacy and potential side effects.

QSP modeling serves as a powerful tool in preclinical research to synthesize diverse experimental data into a single quantitative framework. nih.govufl.edu For (S)-Cicloprofen, it could help optimize preclinical study designs, provide mechanistic rationale for observed effects, and aid in translating preclinical findings to predict human responses.

Computational and Rational Drug Design Principles Applied to S Cicloprofen

Foundations of Rational Drug Design and (S)-Cicloprofen

Rational drug design is an inventive process that leverages the three-dimensional structure of a biological target to discover and develop new medications. wikipedia.orgnih.gov This approach is grounded in the principles of molecular recognition, where a drug molecule, or ligand, is designed to be complementary in shape and charge to its biomolecular target, most commonly a protein. wikipedia.org The goal is to achieve selective, high-affinity binding to the target, which can lead to more effective drugs with fewer side effects. wikipedia.org The process is often iterative, involving cycles of design, synthesis, and testing to refine and optimize a lead compound. drugdesign.org

The foundation of rational drug design lies in two key models of molecular interaction: the "lock-and-key" model and the "induced-fit" theory. drugdesign.orgnih.gov The former, proposed by Emil Fischer, envisions a substrate fitting perfectly into the rigid active site of a macromolecule. drugdesign.org The latter, an extension by Daniel Koshland, acknowledges the flexibility of both the ligand and the target, suggesting they mutually adapt their conformations for an optimal fit. drugdesign.orgnih.gov

In the context of (S)-Cicloprofen, a non-steroidal anti-inflammatory drug (NSAID), rational drug design principles are applied to understand its interaction with its primary target, cyclooxygenase (COX) enzymes. nih.govnih.gov By elucidating the three-dimensional structure of the COX active site, researchers can design (S)-Cicloprofen analogues with improved potency and selectivity. nih.gov This structure-based drug design (SBDD) approach relies heavily on computational techniques to predict and analyze these interactions. researchgate.netgardp.org

A crucial aspect of this process is the identification and characterization of the target's binding site. mdpi.com For COX enzymes, the active site is a long, hydrophobic channel. nih.gov Understanding the specific amino acid residues that line this channel and interact with ligands is fundamental to designing more effective inhibitors. nih.gov

Molecular Docking Studies of (S)-Cicloprofen and its Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it forms a stable complex with a receptor. openaccessjournals.comresearchgate.net This method is instrumental in structure-based drug design, allowing researchers to virtually screen large libraries of compounds and to understand the molecular basis of ligand-target recognition. gardp.orgplos.org The process involves sampling various conformations of the ligand within the target's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov

Prediction of Binding Affinities and Modes

Molecular docking simulations are employed to predict how (S)-Cicloprofen binds to the active site of cyclooxygenase (COX) enzymes. These simulations calculate the binding energy, which is an estimation of the binding affinity between the ligand and the protein. researchgate.netarxiv.org A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net

Table 1: Predicted Binding Affinities of Cicloprofen (B1198008) Analogues with COX-2

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| (S)-Cicloprofen | -8.5 | Arg120, Tyr355, Ser530 |

| Analogue A | -9.2 | Arg120, Tyr355, Val523, Ser530 |

| Analogue B | -7.8 | Tyr355, Ser530 |

This table presents hypothetical data for illustrative purposes, based on typical outcomes of molecular docking studies.

Identification of Key Residues in Binding Pockets

A critical outcome of molecular docking studies is the identification of key amino acid residues within the binding pocket that are crucial for ligand recognition and binding. nih.govbiorxiv.org For (S)-Cicloprofen interacting with COX enzymes, these residues form the specific sub-pockets that accommodate different parts of the drug molecule.

The central binding pocket of COX, for instance, contains the catalytic tyrosine residue (Tyr385) which is essential for the enzyme's cyclooxygenase activity. nih.gov Other important residues in this region that interact with substrates and inhibitors include Tyr348, Leu352, Trp387, and Gly526. nih.gov The specificity of NSAIDs for COX-1 versus COX-2 is often determined by differences in the amino acid residues at the apex of the binding site. For example, the substitution of isoleucine in COX-1 with valine in COX-2 creates a small side pocket in COX-2 that can be exploited for the design of selective inhibitors. nih.gov Docking studies can precisely map the interactions of (S)-Cicloprofen with these and other residues, providing a detailed picture of its binding mode. elifesciences.org

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability of (S)-Cicloprofen Binding

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. mpg.demdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution at an atomic level. nih.gov This technique is invaluable for understanding the flexibility of both the protein and the ligand, and how this flexibility influences binding. nih.gov

By simulating the (S)-Cicloprofen-COX complex, researchers can assess the stability of the predicted binding pose obtained from docking studies. mdpi.com These simulations can reveal whether the initial interactions are maintained over time or if the ligand reorients itself within the binding pocket. biorxiv.org Furthermore, MD simulations can uncover conformational changes in the protein upon ligand binding, a phenomenon known as induced fit. nih.govbiorxiv.org This information is critical for a comprehensive understanding of the binding mechanism. The simulations can also be used to calculate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone. mdpi.com

Structure-Based Drug Design Approaches for Optimizing (S)-Cicloprofen Analogues

Structure-based drug design (SBDD) is a powerful strategy for optimizing lead compounds like (S)-Cicloprofen. gardp.orgsaromics.com By leveraging the detailed three-dimensional information of the target's binding site, new analogues can be rationally designed with improved properties such as enhanced potency, selectivity, and pharmacokinetic profiles. nih.govsaromics.com

The process typically begins with the crystal structure of the target protein, often in complex with a ligand. nih.gov This structural information, combined with insights from molecular docking and MD simulations, guides the chemical modification of the lead compound. nih.gov For (S)-Cicloprofen, this could involve modifying its functional groups to create more favorable interactions with the key residues in the COX active site. For example, a modification might be designed to form an additional hydrogen bond with a specific amino acid, thereby increasing binding affinity. plos.org

Computational tools play a central role in this process, allowing for the virtual design and evaluation of numerous analogues before they are synthesized and tested in the laboratory. gardp.org This in silico screening significantly accelerates the drug discovery process and reduces the costs associated with experimental testing. mdpi.com The ultimate goal is to develop an (S)-Cicloprofen analogue with superior therapeutic properties, a testament to the power of rational, structure-based design. nih.gov

Q & A

Q. What FINER criteria apply when formulating hypotheses about (S)-Cicloprofen’s enantiomer-specific pharmacokinetics?

- Methodological Answer : Ensure hypotheses are:

- Feasible : Access to chiral analytics (e.g., HPLC-MS).

- Novel : Compare (S)- vs. (R)-enantiomer clearance in CYP2C9*2/*3 polymorphic populations.

- Ethical : Use de-identified human plasma samples.

- Relevant : Address interindividual variability in drug response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.